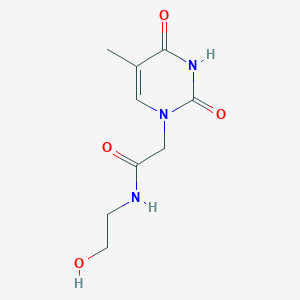![molecular formula C22H26N4OS2 B11092125 4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-2-(morpholinomethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11092125.png)
4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-2-(morpholinomethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down Its systematic name reveals its structure: it’s a 1,2,4-triazole derivative with a morpholinomethyl group and a sulfanyl (thiol) moiety
Chemical Formula: CHNOS
Molecular Weight: 332.43 g/mol
CAS Number: 33127-68-3
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The sulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Substitution: The 3-methylphenyl group can be substituted with various functional groups.
Reduction: Reduction of the triazole ring may yield a dihydrotriazole.
- Thionyl Chloride (SOCl2) : Converts the sulfanyl group to a sulfonyl chloride.
- Hydrazine : Used in the cyclization step.
- Hydrogenation Catalysts : For reduction reactions.
- The compound itself, along with intermediates during synthesis.
Scientific Research Applications
- Medicine : Investigated for potential antimicrobial or antifungal properties.
- Agriculture : Possible use as a pesticide or herbicide.
- Materials Science : May serve as a building block for novel materials.
Mechanism of Action
- Not fully elucidated, but likely involves interactions with enzymes or receptors due to its structural features.
Comparison with Similar Compounds
- 4-Methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole shares similarities with other triazole derivatives, such as 4-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazole and 4-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-5-(morpholinomethyl)-1H-1,2,4-triazole .
Remember, this compound’s complexity reflects its potential versatility in various fields
Properties
Molecular Formula |
C22H26N4OS2 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
4-(3-methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-2-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C22H26N4OS2/c1-17-6-8-20(9-7-17)29-15-21-23-25(16-24-10-12-27-13-11-24)22(28)26(21)19-5-3-4-18(2)14-19/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI Key |
QFIJNLGLWYDVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=S)N2C3=CC=CC(=C3)C)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-4-(furan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B11092052.png)
![N-{2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11092056.png)

![(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B11092077.png)
![3-butyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11092078.png)
![7-Methyl-6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11092090.png)
![2-{[2-(2-Bromophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11092093.png)
![7-{2-[(2E)-azepan-2-ylideneamino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11092096.png)
![3-amino-6-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11092100.png)
![[4-(4-Chloro-phenyl)-thiazol-2-yl]-cyclopentylidene-acetonitrile](/img/structure/B11092111.png)

![Di-tert-butyl chloro(tetrazolo[1,5-b]pyridazin-6-yl)malonate](/img/structure/B11092131.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11092136.png)
